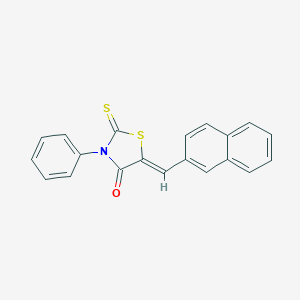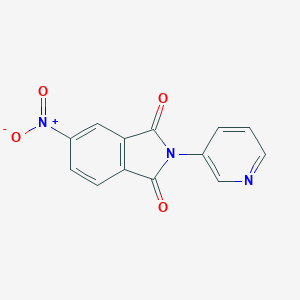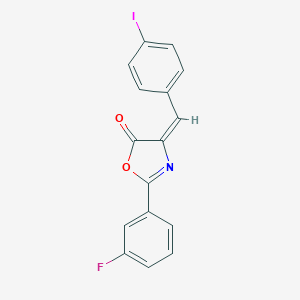![molecular formula C17H12Cl2N6 B446930 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B446930.png)
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are of significant interest in medicinal and organic chemistry. The compound features a triazinoindole core, which is a fused ring system combining a triazine ring with an indole ring. This structural motif is associated with various pharmacological properties, making it a valuable target for drug discovery and development .
Métodos De Preparación
The synthesis of 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Aplicaciones Científicas De Investigación
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including as an antimalarial, antidepressant, and antileishmanial agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals .
Mecanismo De Acción
The mechanism of action of 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to conformational changes that affect DNA replication and transcription. It also interacts with various enzymes and receptors, modulating their activity and resulting in the observed biological effects .
Comparación Con Compuestos Similares
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can be compared with other similar compounds, such as:
[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indolo[2,3-b]quinoxalines: These compounds are also fused heterocycles with significant biological activities, including antiviral and cytotoxic properties.
Indole derivatives: Indole-based compounds are widely studied for their diverse pharmacological properties, and the addition of different functional groups can enhance their activity .
This compound stands out due to its unique combination of a triazinoindole core with a dichlorophenyl group, which contributes to its distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C17H12Cl2N6 |
|---|---|
Peso molecular |
371.2g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H12Cl2N6/c1-9-3-2-4-12-14(9)21-16-15(12)23-25-17(22-16)24-20-8-10-5-6-11(18)7-13(10)19/h2-8H,1H3,(H2,21,22,24,25)/b20-8+ |
Clave InChI |
ODPNSWHLQATQER-DNTJNYDQSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
SMILES isomérico |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


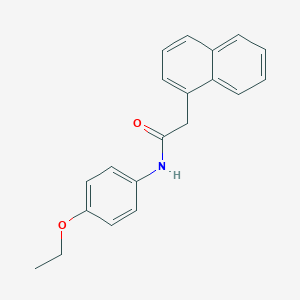
![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446850.png)
![1-Isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B446851.png)
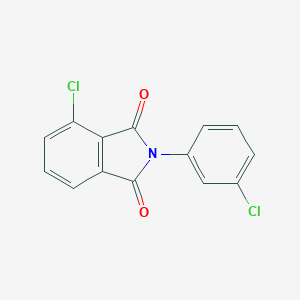

![4,6-dimethyl-3-[3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B446856.png)
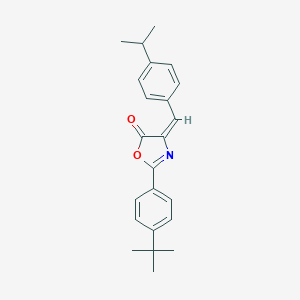
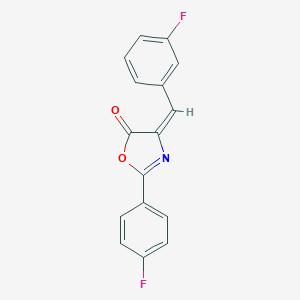
![4-[4-(benzyloxy)benzylidene]-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B446860.png)
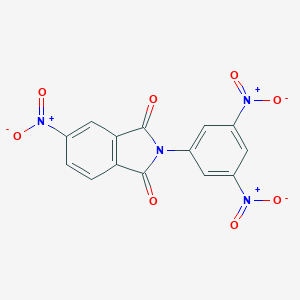
![4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B446863.png)
